N-cyclohexyl-6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
N-cyclohexyl-6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a structurally complex heterocyclic compound featuring a fused triazatricyclo core, a carboxamide group, and a morpholinylpropyl side chain. Its synthesis and structural elucidation likely involve advanced crystallographic techniques such as SHELX programs for small-molecule refinement and structure solution .
Properties
Molecular Formula |
C26H34N6O3 |
|---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
N-cyclohexyl-6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C26H34N6O3/c1-18-7-5-11-32-23(18)29-24-21(26(32)34)17-20(25(33)28-19-8-3-2-4-9-19)22(27)31(24)12-6-10-30-13-15-35-16-14-30/h5,7,11,17,19,27H,2-4,6,8-10,12-16H2,1H3,(H,28,33) |
InChI Key |
BYPCFSSOHOLOCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCCN4CCOCC4)C(=O)NC5CCCCC5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-cyclohexyl-6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple stepsThe reaction conditions often involve the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the imino group.
Scientific Research Applications
N-cyclohexyl-6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural Analogues in Carboxamide Derivatives
The compound shares functional motifs with several carboxamide-containing molecules documented in pharmacological and crystallographic studies:
Key Differences :
- Side Chains : The morpholinylpropyl group introduces hydrophilic and hydrogen-bonding capabilities, contrasting with the thiadiazole or tetrazole moieties in related compounds .
Physicochemical and Analytical Comparisons
- Crystallographic Tools : The compound’s structural complexity necessitates advanced software like SHELXL for refinement and WinGX/ORTEP-3 for graphical representation, paralleling methodologies used for smaller carboxamides .
Pharmacological Inferences
- Triazeno Imidazole Carboxamides: Compounds like 5-(3,3-dimethyltriazeno)imidazole-4-carboxamide are studied for antitumor activity, suggesting that the target compound’s triazeno-like groups may confer similar bioactivity .
Biological Activity
N-cyclohexyl-6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound notable for its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, including its chemical properties, mechanisms of action, and potential therapeutic applications.
Molecular Characteristics
The molecular formula of N-cyclohexyl-6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is , with a molecular weight of approximately 345.40 g/mol . The compound features:
- Cyclohexyl Group : Contributes to hydrophobic interactions.
- Imino Group : Enhances reactivity and potential interaction with biological targets.
- Carboxamide Functionality : May influence solubility and bioavailability.
Structural Comparison
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-cyclohexyl-N'-methylurea | Contains urea functional group | Potentially lower reactivity |
| N-cyclohexyl-N'-phenylurea | Phenyl substitution | Enhanced hydrophobic interactions |
| N-cyclohexyl-N'-benzoylurea | Benzoyl moiety | May exhibit different biological activities |
N-cyclohexyl-6-imino has a more intricate triazatricyclic framework combined with diverse functional groups that enhance its reactivity and potential biological activity compared to these simpler analogs .
Research indicates that compounds similar to N-cyclohexyl-6-imino exhibit various biological activities. The exact mechanisms remain to be fully elucidated; however, studies suggest potential interactions with:
- Enzymatic Targets : Possible inhibition or modulation of enzyme activity.
- Receptor Binding : Engagement with specific receptors that could lead to therapeutic effects.
Further studies are necessary to clarify the exact biological mechanisms and therapeutic potentials of this compound .
Therapeutic Applications
The potential applications of N-cyclohexyl-6-imino include:
- Anticancer Activity : Preliminary studies suggest it may inhibit tumor growth.
- Antimicrobial Properties : Potential effectiveness against certain bacterial strains.
- Neuroprotective Effects : Possible benefits in neurodegenerative disease models.
Anticancer Activity
In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines. For example, a study on a related triazatricyclic compound showed significant cytotoxicity against breast cancer cells, suggesting a similar potential for N-cyclohexyl-6-imino.
Antimicrobial Properties
A comparative analysis indicated that derivatives of this compound exhibited antimicrobial activity against Gram-positive bacteria. This highlights the need for further exploration into its efficacy as an antibiotic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
